![molecular formula C8H16ClNO B2724585 1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride CAS No. 2361645-42-1](/img/structure/B2724585.png)

1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

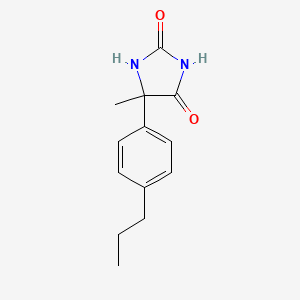

“1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride” is a chemical compound with the molecular weight of 177.67 . It is also known by its IUPAC name "3-(aminomethyl)spiro[3.3]heptan-1-ol hydrochloride" .

Molecular Structure Analysis

The InChI code for “this compound” is "1S/C8H15NO.ClH/c9-5-6-4-7(10)8(6)2-1-3-8;/h6-7,10H,1-5,9H2;1H" . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I have.Scientific Research Applications

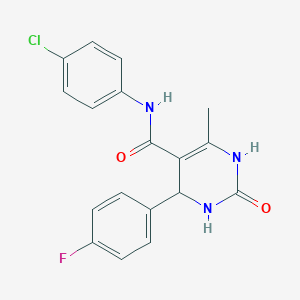

Catalytic Synthesis and Chemical Properties

- A study highlighted the multicomponent synthesis of hexahydropyrimidines and spiro analogues, which involves the catalysis by FeCl3. This process demonstrates an efficient method for creating complex molecular structures, including those related to 1-(Aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride (Mukhopadhyay, Rana, & Butcher, 2011).

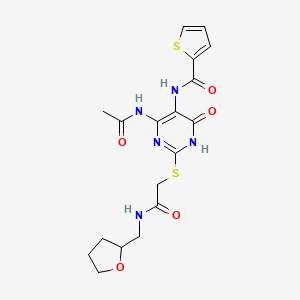

Biological Activity and Potential Applications

- Research into the synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold, which includes derivatives of this compound, shows promise in probing topologies of different glutamate receptors (Radchenko, Grygorenko, & Komarov, 2008).

Synthesis and Structural Analysis

- The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif, including non-flattened amino group-containing building blocks, provides insights into their potential use in medicinal chemistry due to their unique three-dimensional shape and fluorine substitution pattern (Chernykh et al., 2016).

- A novel approach to synthesize conformationally rigid spiro-linked amino acids, including analogues of this compound, was explored. These rigid structures offer potential applications in designing molecules with specific spatial orientations (Yashin et al., 2019).

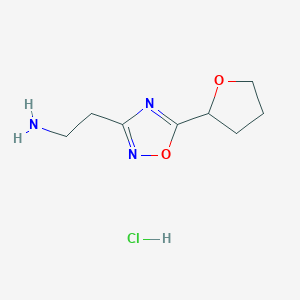

Enzymatic Synthesis and Chirality

- An enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative was reported, highlighting the ability to create compounds with axial chirality. This method demonstrates the potential for synthesizing chiral derivatives of this compound (Naemura & Furutani, 1990).

Industrial and Material Science Applications

- A study on the early detection of steel corrosion using smart epoxy coatings incorporated with spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one demonstrates the potential industrial application of spiro compounds. This "turn-on" fluorescence method signals the need for maintenance before significant metal damage occurs (Augustyniak, Tsavalas, & Ming, 2009).

Safety and Hazards

properties

IUPAC Name |

1-(aminomethyl)spiro[3.3]heptan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-5-6-4-7(10)8(6)2-1-3-8;/h6-7,10H,1-5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSMVPYFGWOYKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(CC2O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2724504.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2724508.png)

![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2724513.png)

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2724515.png)

![N-(4-ethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2724518.png)